molecular formula C11H7F3N2O3 B13678632 Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13678632
M. Wt: 272.18 g/mol
InChI Key: PTJOCOLKQORAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The subsequent hydrolysis of this intermediate with sodium hydroxide, followed by acidification with diluted hydrochloric acid, produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, considering the availability of raw materials and the simplicity of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific enzymes or receptors, leading to desired biological effects. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of a trifluorophenyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3

InChI Key

PTJOCOLKQORAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.